N-cycloheptyl-N'-isopropylethanediamide
Description
N-cycloheptyl-N'-isopropylethanediamide is a synthetic organic compound belonging to the ethanediamide class, characterized by a central oxalamide backbone (N-C(O)-C(O)-N) with two substituents: a cycloheptyl group (a seven-membered carbocyclic ring) and an isopropyl group (a branched alkyl chain, (CH(CH₃)₂)).
Properties
IUPAC Name |
N-cycloheptyl-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)13-11(15)12(16)14-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYBMZUGMMPFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-cycloheptyl-N'-isopropylethanediamide and analogous compounds from the literature:
Structural and Functional Analysis
Cycloheptyl vs. Cycloalkyl Substituents
- Cycloheptyl Group: The seven-membered ring in the target compound is larger than the cyclohexyl group in N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide . This could impact bioavailability in drug design.
- Cyclopropyl Group : Present in compounds like N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide , cyclopropyl substituents introduce ring strain, which may enhance reactivity or binding specificity compared to larger carbocycles.
Isopropyl Group Effects
- The isopropyl group is a common branched alkyl chain, seen in N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide and 2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide . However, excessive branching may reduce metabolic stability in vivo.
Functional Group Diversity
- Aromatic vs. Aliphatic Substituents : Methoxy and thiophenyl groups (e.g., in ) contribute to π-π stacking or hydrogen bonding, whereas aliphatic groups like cycloheptyl prioritize hydrophobic interactions.
Hypothesized Properties of this compound
Lipophilicity : Higher than cyclohexyl analogs (LogP ~3.5 estimated) due to the larger cycloheptyl ring.
Solubility : Likely poor in aqueous media, necessitating formulation adjustments for pharmaceutical use.
Bioactivity: Potential applications in targeting lipid-rich environments (e.g., bacterial membranes or hydrophobic enzyme pockets).
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